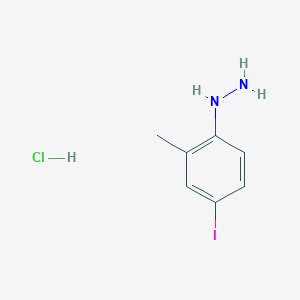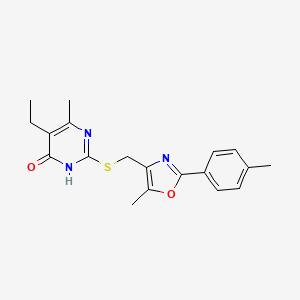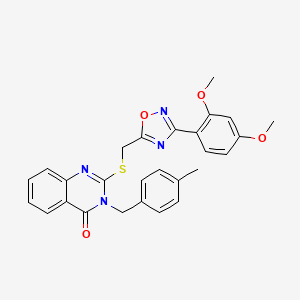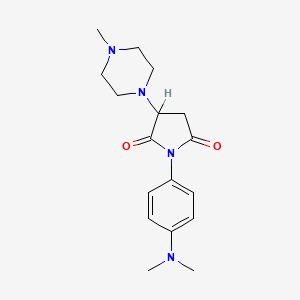
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals characterized by their complex molecular structure, which includes multiple functional groups such as sulfonyl, acetamide, and thio-derivatives. These groups contribute to the compound's unique physical and chemical properties, making it a subject of interest in various scientific studies.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of core pyrimidinyl sulfanyl acetamides, followed by derivatization to introduce specific functional groups such as the tert-butylphenyl sulfonyl and fluoro-methylphenyl moieties (Subasri et al., 2016). These steps are critical for achieving the desired molecular structure and functionality.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which significantly influences the molecule's geometry and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical properties of such compounds are largely defined by their functional groups. The sulfonyl group, for example, can participate in sulfonylation reactions, contributing to the compound's reactivity towards nucleophiles. The acetamide group, on the other hand, influences the compound's hydrogen bonding capacity, affecting its solubility and interaction with biological molecules.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular conformation and intermolecular interactions. Studies on related compounds have shown that hydrogen bonding and molecular geometry play significant roles in determining these properties (Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Dual Enzyme Inhibition
2-((5-((4-(tert-Butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide and its analogues have been explored for their potential as dual inhibitors of key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. A study highlighted the synthesis of compounds with a similar structural framework, showing potent dual inhibitory activities against human TS and DHFR, indicating the potential for anticancer applications (Gangjee et al., 2008).
Antitumor Activities
The compound's framework serves as a basis for synthesizing derivatives with antitumor properties. Research has synthesized various analogues and evaluated their in vitro antitumor activity, demonstrating selective anti-tumor activities. This suggests that certain configurations within this chemical structure may contribute to its efficacy against cancer cells (Xiong Jing, 2011).
Antimicrobial Agents
Compounds bearing the sulfonamide moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial potential. These studies aimed at developing new antimicrobial agents, indicating the versatility of this chemical structure in addressing resistance issues by targeting multiple bacterial pathways (Darwish et al., 2014).
Crystal Structure Analysis
Understanding the crystal structure of such compounds provides insights into their potential biological activities and interaction mechanisms with biological targets. Studies on crystal structures of similar compounds reveal the conformational preferences and intermolecular interactions that could influence their biological activity (Subasri et al., 2016).
Antiviral Research
Recent advancements have explored the application of similar compounds in antiviral research, including efforts to identify potential treatments for COVID-19. These studies involve quantum chemical insights into the molecular structure, highlighting the significance of such compounds in developing novel antiviral therapies (Mary et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3-fluoro-4-methylphenyl)acetamide with 4-tert-butylbenzenesulfonyl chloride and 2-thiouracil in the presence of a base. The resulting intermediate is then subjected to oxidation and deprotection reactions to yield the final product.", "Starting Materials": [ "2-amino-N-(3-fluoro-4-methylphenyl)acetamide", "4-tert-butylbenzenesulfonyl chloride", "2-thiouracil", "Base", "Oxidizing agent", "Deprotecting agent" ], "Reaction": [ "Step 1: 2-amino-N-(3-fluoro-4-methylphenyl)acetamide is reacted with 4-tert-butylbenzenesulfonyl chloride and a base such as triethylamine in an organic solvent to yield the corresponding sulfonyl amide intermediate.", "Step 2: The sulfonyl amide intermediate is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate in an organic solvent to yield the desired product.", "Step 3: The product is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide to yield the corresponding sulfoxide intermediate.", "Step 4: The sulfoxide intermediate is then deprotected using a deprotecting agent such as trifluoroacetic acid to yield the final product." ] } | |
CAS-Nummer |
904583-91-1 |
Produktname |
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide |
Molekularformel |
C23H24FN3O4S2 |
Molekulargewicht |
489.58 |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24FN3O4S2/c1-14-5-8-16(11-18(14)24)26-20(28)13-32-22-25-12-19(21(29)27-22)33(30,31)17-9-6-15(7-10-17)23(2,3)4/h5-12H,13H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
IUWOEQJMLFNJIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)


![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)